2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid
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Overview
Description
2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid is a synthetic organic compound known for its potent and selective inhibition of the TRPM4 (Transient receptor potential melastatin member 4) ion channel . This compound has garnered significant interest due to its neuroprotective properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid typically involves the acylation of 4-chlorophenoxyacetic acid with 5-methyl-2-aminobenzoic acid . The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the TRPM4 ion channel . This inhibition prevents the influx of calcium ions, thereby modulating cellular signaling pathways and reducing neurotoxicity . The molecular targets include the TRPM4 channel itself, and the pathways involved are related to calcium signaling and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid
- 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid
Uniqueness
2-{[(4-Chlorophenoxy)acetyl]amino}-5-methylbenzoic acid is unique due to its selective inhibition of the TRPM4 ion channel, which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency . Additionally, its neuroprotective properties and potential therapeutic applications further highlight its uniqueness .
Properties
Molecular Formula |
C16H14ClNO4 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-10-2-7-14(13(8-10)16(20)21)18-15(19)9-22-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
DMKHOJZGXPIOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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